molecular formula C7H8N2O2 B2990787 5-Ethoxypyrimidine-2-carbaldehyde CAS No. 2411260-18-7

5-Ethoxypyrimidine-2-carbaldehyde

Cat. No. B2990787
CAS RN: 2411260-18-7
M. Wt: 152.153
InChI Key: AWZCGOBROPMUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxypyrimidine-2-carbaldehyde is a chemical compound with the molecular formula C7H8N2O2 . It’s a derivative of pyrimidine, a basic aromatic ring that contains two nitrogen atoms . This compound is used in various chemical reactions and has potential applications in different fields .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of 5-Ethoxypyrimidine-2-carbaldehyde are not provided in the available resources. Generally, the properties of a compound like this would include its molecular weight, solubility, melting point, boiling point, and specific optical rotation . These properties can be determined through various experimental methods.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethoxypyrimidine-2-carbaldehyde is not explicitly mentioned in the available resources. As a pyrimidine derivative, its biological activity could be related to its structural similarity to natural pyrimidines, which are key components of nucleic acids .

Safety and Hazards

The safety data sheet (SDS) for 5-Ethoxypyrimidine-2-carbaldehyde was not found in the available resources. Typically, an SDS would provide information on the potential hazards of the compound, recommended handling and storage procedures, and first aid measures .

properties

IUPAC Name

5-ethoxypyrimidine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-6-3-8-7(5-10)9-4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZCGOBROPMUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(N=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.